molecular formula C16H17NO2 B5502292 N-(4-ethoxyphenyl)-2-methylbenzamide CAS No. 5357-81-3

N-(4-ethoxyphenyl)-2-methylbenzamide

Cat. No.: B5502292
CAS No.: 5357-81-3
M. Wt: 255.31 g/mol
InChI Key: FOHJDOWRSTYKIE-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-methylbenzamide is a benzamide derivative featuring a 4-ethoxyphenyl substituent attached to the amide nitrogen and a 2-methyl group on the benzoyl moiety. Benzamides are widely studied for their roles as directing groups in metal-catalyzed C–H bond functionalization, where substituents on the aromatic rings influence reactivity and selectivity .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-19-14-10-8-13(9-11-14)17-16(18)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHJDOWRSTYKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968344
Record name N-(4-Ethoxyphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5357-81-3, 55814-39-6
Record name N-(4-Ethoxyphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-TOLU-P-PHENETIDIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: One common method for preparing N-(4-ethoxyphenyl)-2-methylbenzamide involves the Williamson ether synthesis. This method includes the reaction of 4-ethoxyphenol with 2-methylbenzoyl chloride in the presence of a base such as potassium carbonate.

    Staudinger Reaction:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethoxyphenyl)-2-methylbenzamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivative.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium azide or halides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(4-ethoxyphenyl)-2-methylbenzamide is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It is also investigated for its role as a ligand in the development of new drugs targeting specific receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to the desired biological effects. For example, its analgesic properties may be attributed to its ability to inhibit certain enzymes involved in pain signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and synthesis yields of N-(4-ethoxyphenyl)-2-methylbenzamide and related benzamides:

Compound Name Substituents on Aromatic Rings Key Functional Groups Synthesis Yield Application/Function Reference
This compound 4-Ethoxy (Ph), 2-methyl (Bz) Ethoxy, methyl Not reported Potential directing group
N-(4-Methoxyphenyl)benzamide 4-Methoxy (Ph) Methoxy Not reported Intermediate for benzoxazepines
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone core, 2-methyl (Bz) N,O-bidentate directing group 94% (acid chloride method) C–H functionalization catalysis
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo (Bz), 2-nitro (Ph) Bromo, nitro Not reported Structural comparison in crystallography
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chloro (Ph), 2-methoxy, 4-methyl (Bz) Chloro, methoxy, methyl Not reported Fluorescence studies

Notes:

  • Ethoxy vs.
  • N,O-Bidentate Directing Groups : Compounds like N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide demonstrate superior efficacy in C–H activation due to their ability to form stable metal complexes via N and O coordination .

Biological Activity

N-(4-ethoxyphenyl)-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of an ethoxy group and a methyl group on the benzamide structure, is being explored for various applications in medicinal chemistry, particularly in the fields of analgesia and anti-inflammatory treatments. Understanding its biological activity involves examining its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

This compound can be synthesized through various chemical pathways, typically involving the reaction of 4-ethoxyaniline with 2-methylbenzoyl chloride. The resulting compound features a benzamide structure that is essential for its biological activity.

Major Products from Reactions

The compound can undergo several transformations:

  • Oxidation : Leads to the formation of aldehydes or carboxylic acids.
  • Reduction : Produces amine derivatives.
  • Substitution : Results in various substituted benzamides.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its mechanism of action includes:

  • Inhibition of Enzyme Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway, thereby reducing pain and inflammation.
  • Modulation of Receptor Signaling : It may act as a ligand for certain receptors, influencing cellular signaling pathways associated with pain and inflammation.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. In vitro studies have demonstrated its effectiveness in reducing pain responses comparable to established analgesics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various animal models. Notably, studies suggest that it may lower levels of pro-inflammatory cytokines and inhibit pathways that lead to inflammation.

Anticancer Potential

Emerging studies are investigating the anticancer properties of this compound. Preliminary results indicate potential cytotoxic effects against several cancer cell lines, although further research is needed to elucidate its efficacy and mechanisms involved .

Study 1: Analgesic Efficacy

In a controlled experiment involving mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in pain responses measured through behavioral assays. Mice treated with the compound demonstrated significantly lower pain scores compared to control groups treated with saline or standard analgesics.

Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of this compound involved inducing paw edema in rats. The compound was found to reduce edema significantly when compared to untreated controls, suggesting its potential utility as an anti-inflammatory agent.

Study 3: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF7 for breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Further molecular docking studies suggested favorable interactions with target proteins involved in cancer progression .

Comparative Analysis

To better understand the unique properties of this compound, a comparison is made with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-ethoxyphenyl)acetamideAcetamide group instead of benzamideModerate analgesic properties
N-(4-methoxyphenyl)-2-methylbenzamideMethoxy group instead of ethoxySimilar analgesic effects
N-(3-fluorophenyl)-2-methylbenzamideFluorine substitution on phenyl ringEnhanced anticancer activity

This table illustrates how variations in functional groups influence the biological activity and therapeutic potential of related compounds.

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